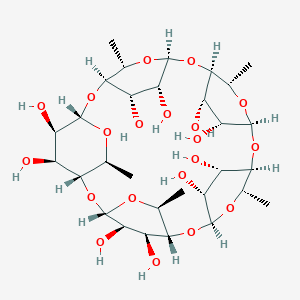![molecular formula C10H11F3N2S B068643 S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea CAS No. 163490-40-2](/img/structure/B68643.png)
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is an organic compound belonging to the class of trifluoromethylbenzenes. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with an isothiourea moiety. This compound is known for its selective inhibition of neuronal nitric oxide synthase (nNOS), making it a valuable tool in biochemical and pharmacological research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea typically involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl isothiocyanate and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Product Isolation: The product is isolated by filtration and purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
化学反应分析
Types of Reactions
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiourea derivatives .
科学研究应用
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the role of nitric oxide in cellular processes.
Medicine: Serves as a tool to study the inhibition of nNOS, which is implicated in various neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties
作用机制
The primary mechanism of action of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea involves the selective inhibition of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. By inhibiting nNOS, the compound reduces the production of NO, thereby modulating its effects on cellular signaling pathways .
相似化合物的比较
Similar Compounds
N-Phenylisothiourea: A related compound with similar inhibitory effects on nitric oxide synthase.
S-Methyl-N-[4-(trifluoromethyl)phenyl]isothiourea: Another derivative with a methyl group instead of an ethyl group.
N-[4-(Trifluoromethyl)phenyl]thiourea: Lacks the ethyl group but retains the trifluoromethylphenyl moiety
Uniqueness
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is unique due to its high selectivity for nNOS over other isoforms of nitric oxide synthase, such as inducible NOS (iNOS) and endothelial NOS (eNOS). This selectivity makes it a valuable tool for studying the specific role of nNOS in various biological processes .
属性
CAS 编号 |
163490-40-2 |
|---|---|
分子式 |
C10H11F3N2S |
分子量 |
248.27 g/mol |
IUPAC 名称 |
ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15) |
InChI 键 |
LCMOXIFARISMOH-UHFFFAOYSA-N |
SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
规范 SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
Key on ui other cas no. |
163490-40-2 |
同义词 |
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride S-ethyl TFMP-isothiourea S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea TFMPITU |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


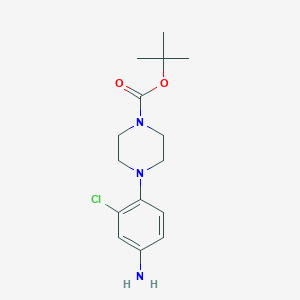
![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)
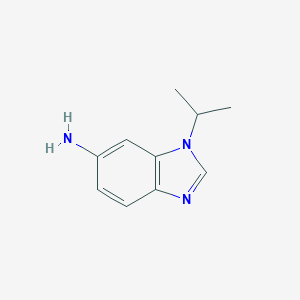
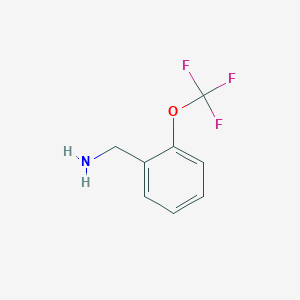
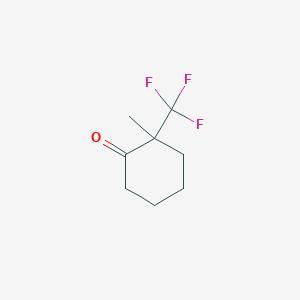
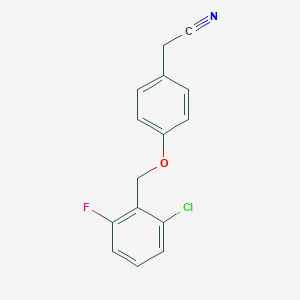
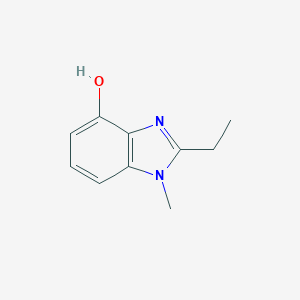
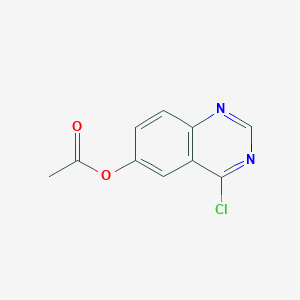
![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)
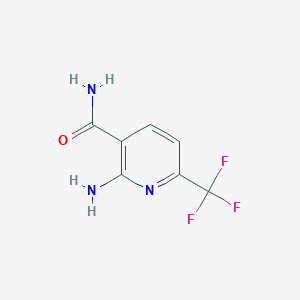
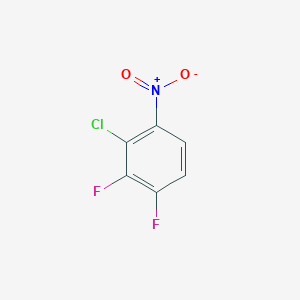
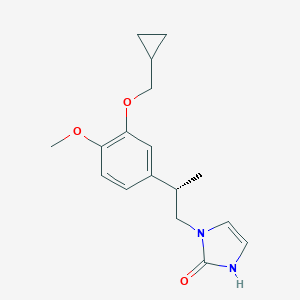
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
